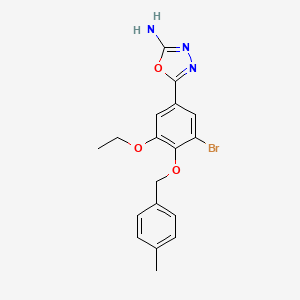

5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Descripción

The compound 5-(3-Bromo-5-ethoxy-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 338956-70-0) is a 1,3,4-oxadiazole derivative characterized by a phenyl ring substituted with bromo (3-position), ethoxy (5-position), and 4-methylbenzyloxy (4-position) groups. Its molecular formula is C₁₇H₁₆BrN₃O₃ (molecular weight: 398.24 g/mol). The structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (ethoxy, benzyloxy) groups, which influence its physicochemical and biological properties .

Propiedades

Fórmula molecular |

C18H18BrN3O3 |

|---|---|

Peso molecular |

404.3 g/mol |

Nombre IUPAC |

5-[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C18H18BrN3O3/c1-3-23-15-9-13(17-21-22-18(20)25-17)8-14(19)16(15)24-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H2,20,22) |

Clave InChI |

WDMYSDDGAIIUNO-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)Br)OCC3=CC=C(C=C3)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-(3-Bromo-5-etoxi-4-((4-metilbencil)oxi)fenil)-1,3,4-oxadiazol-2-amina normalmente implica varios pasos. Una ruta común comienza con la preparación de ácido 3-bromo-5-etoxi-4-((4-metilbencil)oxi)benzoico. Este intermedio se somete luego a reacciones de ciclización para formar el anillo oxadiazol.

Métodos de producción industrial

Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el uso de reactivos de alta pureza, temperaturas controladas y técnicas de purificación eficientes.

Análisis De Reacciones Químicas

Tipos de reacciones

5-(3-Bromo-5-etoxi-4-((4-metilbencil)oxi)fenil)-1,3,4-oxadiazol-2-amina puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo se puede reemplazar por otros sustituyentes mediante reacciones de sustitución nucleófila.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los grupos etoxi y amina.

Reacciones de ciclización: El anillo oxadiazol puede participar en reacciones de ciclización para formar estructuras más complejas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.

Oxidación y reducción: Se utilizan comúnmente reactivos como el peróxido de hidrógeno, el borohidruro de sodio y el hidruro de aluminio y litio.

Reacciones de ciclización: La ciclización se puede facilitar mediante el uso de agentes deshidratantes y catalizadores.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila del átomo de bromo puede producir una variedad de oxadiazoles sustituidos.

Aplicaciones Científicas De Investigación

5-(3-Bromo-5-etoxi-4-((4-metilbencil)oxi)fenil)-1,3,4-oxadiazol-2-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico.

Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 5-(3-Bromo-5-etoxi-4-((4-metilbencil)oxi)fenil)-1,3,4-oxadiazol-2-amina no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas y receptores, para ejercer sus efectos. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversas respuestas bioquímicas y fisiológicas.

Comparación Con Compuestos Similares

Structural and Substitutional Comparisons

Substituent Position and Type

5-Aryl-1,3,4-oxadiazol-2-amines with Para-Substituted Phenyl Groups

- Compounds such as 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) () feature a bromo group at the para position of the phenyl ring. In contrast, the target compound has bromo at the meta (3rd) position, which alters steric and electronic interactions. Para-substituted bromo compounds often exhibit higher symmetry and distinct binding affinities compared to meta-substituted analogs .

- N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) () demonstrates that para-bromo substitution enhances anticancer activity, suggesting that meta-bromo in the target compound may offer different selectivity profiles .

The target compound lacks this fused heterocycle but compensates with ethoxy and benzyloxy groups, which enhance lipophilicity and solubility .

Functional Group Analysis

- Ethoxy and Benzyloxy Groups: The ethoxy (5-position) and 4-methylbenzyloxy (4-position) groups in the target compound contribute to its lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Similar compounds like 5-(4-(Dimethylamino)phenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3f) () have polar dimethylamino groups, reducing logP and altering pharmacokinetics .

- Bromo Group : The electron-withdrawing bromo group in the target compound may stabilize the oxadiazole ring and enhance electrophilic reactivity, a feature shared with 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) () .

Anticancer Potential

- Target Compound : While direct data is unavailable, structurally related 4a () shows significant growth inhibition (GP ≤50% at 10 µM) against cancer cell lines. The meta-bromo substitution in the target compound may disrupt DNA intercalation or kinase binding compared to para-substituted analogs .

Antimicrobial Activity

- N-Phenyl-5-(4-(5-phenylamino-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (): Exhibits moderate activity against Bacillus cereus and Aspergillus flavus. The target compound’s bromo and benzyloxy groups may enhance broad-spectrum activity due to increased membrane disruption .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Compliance |

|---|---|---|---|---|---|

| Target Compound | 398.24 | ~3.5 | 2 | 6 | Yes (MW <500) |

| 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) | 395.29 | ~5.2 | 1 | 4 | No (logP >5) |

| N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) | 436.24 | ~3.8 | 1 | 7 | Yes |

*Estimated using fragment-based methods.

- The target compound’s logP (~3.5) balances solubility and permeability, making it more drug-like than highly lipophilic derivatives like 3i (logP ~5.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.